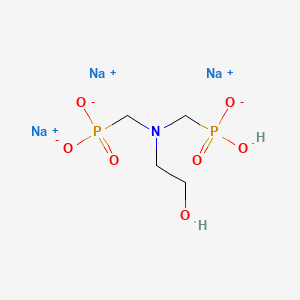
Trisodium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 282-462-5, also known as trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate, is a chemical compound widely recognized for its applications in various industrial and scientific fields. This compound is characterized by its unique molecular structure, which includes phosphonate groups, making it highly effective in chelation and sequestration processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate typically involves the reaction of phosphorous acid with formaldehyde and ethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
H3PO3+2CH2O+NH2CH2CH2OH→C4H13N2O6P2⋅3Na
Industrial Production Methods: In industrial settings, the production of trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications.
Types of Reactions:
Oxidation: Trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate can undergo oxidation reactions, particularly at the hydroxyl and amine groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, which targets the phosphonate groups.
Substitution: Substitution reactions can occur at the amine group, where various alkyl or aryl groups can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, aryl halides; reactions are facilitated by the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of reduced phosphonate compounds.
Substitution: Formation of N-substituted phosphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Trinatriumhydrogen[[(2-Hydroxyethyl)imino)bis(methylen)]bisphosphonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Chelatbildner in verschiedenen chemischen Reaktionen verwendet, um Metallionen zu komplexieren.
Biologie: Wird in Studien zur Hemmung von Enzymen und Protein-Wechselwirkungen verwendet, da es in der Lage ist, Metall-Cofaktoren zu binden.
Medizin: Für seine potenzielle Verwendung bei der Behandlung von knochenbezogenen Erkrankungen wie Osteoporose untersucht, da es die Knochenresorption hemmen kann.
Industrie: In Wasserbehandlungsprozessen eingesetzt, um die Bildung von Ablagerungen und Korrosion zu verhindern, indem Metallionen komplexiert werden.
5. Wirkmechanismus
Der Wirkmechanismus von Trinatriumhydrogen[[(2-Hydroxyethyl)imino]bis(methylen)]bisphosphonat beruht auf seiner Fähigkeit, Metallionen zu komplexieren. Die Phosphonatgruppen in der Verbindung bilden stabile Komplexe mit Metallionen, die diese effektiv komplexieren und verhindern, dass sie an unerwünschten chemischen Reaktionen teilnehmen. Dieser Chelatationsprozess ist entscheidend für Anwendungen wie Wasserbehandlung und Enzymhemmung.
Molekularziele und -wege:
Metallionen: Die primären Ziele sind Metallionen wie Calcium, Magnesium und Eisen.
Pfade: Die Verbindung interferiert mit Pfaden, die metallabhängige Enzyme betreffen, wodurch ihre Aktivität gehemmt wird.
Wirkmechanismus
The mechanism of action of trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate involves its ability to chelate metal ions. The phosphonate groups in the compound form stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and enzyme inhibition.
Molecular Targets and Pathways:
Metal Ions: The primary targets are metal ions such as calcium, magnesium, and iron.
Pathways: The compound interferes with pathways involving metal-dependent enzymes, thereby inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Trinatriumhydrogen[[(2-Hydroxyethyl)imino]bis(methylen)]bisphosphonat ist aufgrund seiner doppelten Phosphonatgruppen und des Vorhandenseins eines Ethanolamin-Restes einzigartig. Ähnliche Verbindungen sind:
Ethylendiamintetraessigsäure (EDTA): Ein weit verbreiteter Chelatbildner mit vier Carboxylatgruppen.
Nitrilotriessigsäure (NTA): Ein weiterer Chelatbildner mit drei Carboxylatgruppen.
Diethylentriaminpentaessigsäure (DTPA): Enthält fünf Carboxylatgruppen und wird in der medizinischen Bildgebung eingesetzt.
Einzigartigkeit: Das Vorhandensein von sowohl Phosphonat- als auch Ethanolamin-Gruppen in Trinatriumhydrogen[[(2-Hydroxyethyl)imino]bis(methylen)]bisphosphonat verleiht ihm einzigartige Chelatationseigenschaften, wodurch es in bestimmten Anwendungen effektiver ist als andere Chelatbildner.
Eigenschaften
CAS-Nummer |
84215-55-4 |
|---|---|
Molekularformel |
C4H10NNa3O7P2 |
Molekulargewicht |
315.04 g/mol |
IUPAC-Name |
trisodium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C4H13NO7P2.3Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
InChI-Schlüssel |
IOVSFBPYZNHZGM-UHFFFAOYSA-K |
Kanonische SMILES |
C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















